molecular formula C22H18N4OS2 B2972929 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 876942-63-1

1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2972929
CAS No.: 876942-63-1
M. Wt: 418.53
InChI Key: HSVKPKREDAZLRR-UHFFFAOYSA-N
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Description

1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C22H18N4OS2 and its molecular weight is 418.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics . These materials often target specific electronic properties, such as electron-rich and good electron delocalization characters .

Mode of Action

It can be inferred from the structure of the compound that it may interact with its targets through its electron-donating and electron-withdrawing groups . The presence of a thiophene structure, which is known for its electron-rich character, suggests that the compound may interact with its targets through electron donation .

Biochemical Pathways

Thiophene structures are known to be involved in various chemical reactions, such as the gewald reaction and paal-knorr thiophene synthesis . These reactions involve the formation of thiophene rings, which are key components in the structure of the compound .

Pharmacokinetics

Thiophene structures are known to be involved in various chemical reactions, which could potentially influence the compound’s bioavailability .

Result of Action

Compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics . These materials often exhibit unique optical and electronic properties, such as strong fluorescence .

Action Environment

For instance, thiophene structures are known to be involved in various chemical reactions, which could potentially be influenced by factors such as temperature and solvent polarity .

Properties

IUPAC Name

1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVKPKREDAZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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